molecular formula C14H22N2O4 B12940871 5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester CAS No. 62328-01-2

5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester

Cat. No.: B12940871
CAS No.: 62328-01-2
M. Wt: 282.34 g/mol
InChI Key: NYNRCANFKMVHKG-UHFFFAOYSA-N
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Description

ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE: is a synthetic organic compound with a complex structure. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize by-products .

Chemical Reactions Analysis

Types of Reactions: ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • ETHYL 1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE
  • 4-(1,1-DIMETHOXYETHYL)-2-METHYLPYRIMIDINE

Uniqueness: ETHYL 4-(1,1-DIETHOXYETHYL)-2-METHYLPYRIMIDINE-5-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various reactions, making it valuable for specific applications .

Biological Activity

5-Pyrimidinecarboxylic acid, 4-(1,1-diethoxyethyl)-2-methyl-, ethyl ester, also known as ethyl 4-(1,1-diethoxyethyl)-2-methyl-5-pyrimidinecarboxylate, is a compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H20_{20}N2_2O4_4
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 84331-97-5

The presence of the pyrimidine ring contributes to its biological interactions, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial activity. For instance, studies have shown that various pyrimidine derivatives can inhibit the growth of bacteria and fungi. The ethyl ester form of 5-pyrimidinecarboxylic acid has been evaluated for its efficacy against several microbial strains.

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar pyrimidine derivatives displayed potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism involves disruption of bacterial cell wall synthesis.

Anticancer Activity

Pyrimidine derivatives are also recognized for their anticancer properties. The ability of these compounds to interfere with DNA synthesis makes them valuable in cancer therapy.

  • Research Findings : A study highlighted the cytotoxic effects of pyrimidine derivatives on human cancer cell lines, including breast and lung cancers. The compound's ability to induce apoptosis in cancer cells was particularly noted .

The biological activity of 5-pyrimidinecarboxylic acid derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidines act as enzyme inhibitors, affecting metabolic pathways essential for microbial survival and cancer cell proliferation.
  • DNA Interaction : These compounds can intercalate into DNA strands, disrupting replication and transcription processes.
  • Cell Membrane Disruption : Some studies suggest that these compounds can alter cell membrane integrity, leading to cell lysis in microbial organisms.

Comparative Biological Activity Table

PropertyEthyl 4-(1,1-diethoxyethyl)-2-methyl-5-pyrimidinecarboxylateSimilar Pyrimidine Derivatives
Antimicrobial ActivityEffective against Staphylococcus aureus, E. coliHigh efficacy reported
Anticancer ActivityInduces apoptosis in cancer cellsEffective against various tumors
MechanismEnzyme inhibition, DNA interactionSimilar mechanisms observed

Properties

CAS No.

62328-01-2

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

ethyl 4-(1,1-diethoxyethyl)-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H22N2O4/c1-6-18-13(17)11-9-15-10(4)16-12(11)14(5,19-7-2)20-8-3/h9H,6-8H2,1-5H3

InChI Key

NYNRCANFKMVHKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(C)(OCC)OCC)C

Origin of Product

United States

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